molecular formula C19H24N4O2 B2830585 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide CAS No. 1396869-76-3

2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide

Cat. No.: B2830585
CAS No.: 1396869-76-3
M. Wt: 340.427
InChI Key: JEDJFHKDABUYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide is a synthetic organic compound intended for research and development purposes. This substance features a complex molecular structure incorporating a piperidine ring, a pyridazine group, and a methoxyacetamide chain, which are motifs commonly investigated in medicinal chemistry for their potential biological activities . While a specific biological profile for this exact molecule is not fully detailed in public scientific literature, its structural class suggests it is a candidate for exploration in various biochemical assays. Researchers may be interested in this compound for screening against a range of therapeutic targets. The core acetamide scaffold is found in compounds studied for their interaction with various biological pathways . The presence of the aryl-substituted pyridazin-3-yl group linked to the piperidine nitrogen is a key structural feature that may influence its binding affinity and selectivity. This product is provided for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for handling novel chemical entities.

Properties

IUPAC Name

2-methoxy-N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-5-3-4-6-16(14)17-7-8-18(22-21-17)23-11-9-15(10-12-23)20-19(24)13-25-2/h3-8,15H,9-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDJFHKDABUYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide typically involves multiple steps, including the formation of the pyridazine ring, the piperidine ring, and the final acetamide linkage. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

  • Structural Differences :
    • Core Ring : Ocfentanil retains a phenylethyl-piperidine backbone, whereas the target compound replaces the phenylethyl group with a pyridazinyl moiety.
    • Substituents : Ocfentanil has a 2-fluorophenyl group on the acetamide nitrogen, while the target compound lacks halogenation but includes a 2-methylphenyl group on the pyridazine ring.
  • Pharmacological Implications :
    • Ocfentanil is a potent opioid agonist with activity comparable to fentanyl, attributed to its μ-opioid receptor affinity . The pyridazine substitution in the target compound likely reduces opioid activity due to steric hindrance and altered electronic properties.

2-Methyl Methoxyacetyl Fentanyl (2-methoxy-N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

  • Structural Differences :
    • Piperidine Substitution : This fentanyl analogue retains the phenylethyl-piperidine motif, unlike the pyridazine-containing target compound.
    • Aromatic Groups : The 2-methylphenyl group is directly attached to the acetamide nitrogen in this analogue, whereas the target compound positions it on the pyridazine ring.
  • Functional Impact: The phenylethyl group in fentanyl analogues enhances lipid solubility and blood-brain barrier penetration, contributing to rapid CNS effects.

N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Additional Analogues)

  • Key Variations :
    • Halogenation (fluorine) on the phenyl ring is a common feature in opioid derivatives to modulate receptor binding. The absence of halogenation in the target compound may decrease affinity for opioid receptors but improve selectivity for other targets .

Tabulated Comparison of Structural and Functional Properties

Compound Core Structure Key Substituents Receptor Affinity Regulatory Status
2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide Pyridazine-piperidine 2-methylphenyl (pyridazine), methoxyacetamide Unknown (likely non-opioid) Not scheduled
Ocfentanil Phenylethyl-piperidine 2-fluorophenyl, methoxyacetamide μ-opioid agonist Controlled (UNODC)
2-Methyl Methoxyacetyl Fentanyl Phenylethyl-piperidine 2-methylphenyl (acetamide), methoxyacetamide Presumed opioid agonist Controlled (Schedule II)

Research Findings and Implications

  • Synthetic Accessibility : The pyridazine ring in the target compound may complicate synthesis compared to phenylethyl-based analogues, requiring specialized coupling reagents or catalysts .
  • Metabolic Stability : The pyridazine moiety could enhance metabolic stability due to reduced susceptibility to cytochrome P450 oxidation compared to fentanyl derivatives .
  • Toxicity Profile : While fentanyl analogues are associated with respiratory depression and fatalities, the structural divergence of the target compound may mitigate these risks, though in vitro toxicity data are lacking .

Biological Activity

2-Methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, characterized by the presence of a pyridazine ring and a methoxy group. Its IUPAC name is this compound, and its molecular formula is C19H24N4OC_{19}H_{24}N_4O.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptors : It may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
  • Enzymatic Inhibition : The compound could inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other biologically active molecules.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans16.69 to 78.23 µM

These results indicate that the compound may have potential as an antimicrobial agent, particularly against common pathogens such as S. aureus and E. coli .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Research indicates that piperidine derivatives can modulate dopaminergic and serotonergic pathways, which are crucial in conditions like depression and anxiety.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various piperidine derivatives, including our compound of interest, demonstrated significant antibacterial activity against multiple strains of bacteria. The study reported that modifications to the piperidine ring could enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Neuropharmacological Assessment :
    Another investigation assessed the neuropharmacological effects of similar compounds in animal models. The findings suggested that these compounds could reduce anxiety-like behaviors in rodents, indicating potential therapeutic effects for anxiety disorders .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling pyridazine intermediates with substituted piperidines. Key steps include:
  • Substitution reactions under alkaline conditions to introduce the 2-methylphenyl group to pyridazine (similar to methods in ).
  • Condensation reactions with methoxy-acetamide derivatives using condensing agents like EDCI/HOBt .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Optimization requires precise control of temperature (e.g., 60–80°C for substitution), solvent selection (e.g., DMF for polar intermediates), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy group at δ 3.3–3.5 ppm) and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z for C21H24N4O2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns and UV detection at 254 nm .

Q. What initial biological screening approaches are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
  • Cell viability assays : MTT or resazurin-based protocols in cancer/primary cell lines to assess cytotoxicity .
  • Solubility profiling : Use PBS or simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Core modifications : Replace pyridazine with pyrimidine (e.g., 6-methylpyrimidin-4-yl derivatives) to alter binding kinetics .

  • Substituent tuning : Compare 2-methylphenyl vs. 4-methoxyphenyl groups on pyridazine to assess steric/electronic effects (see Table 1) .

  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target receptors .

    Table 1: SAR of Pyridazine Derivatives

    Substituent on PyridazineBiological Activity (IC50)Selectivity Ratio (Target A vs. B)
    2-Methylphenyl12 nM5:1
    4-Methoxyphenyl8 nM1.2:1
    Data adapted from structural analogs in

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Control experiments : Verify compound stability under assay conditions (e.g., LC-MS stability screening) .
  • Batch-to-batch consistency : Use HPLC to detect impurities >0.5% that may antagonize activity .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What computational methods predict pharmacokinetic properties like solubility and bioavailability?

  • Methodological Answer :
  • QSAR modeling : Utilize tools like Schrödinger’s QikProp to predict logP (target <3) and human intestinal absorption .
  • Molecular dynamics simulations : Assess membrane permeability via bilayer penetration studies (e.g., GROMACS) .
  • Metabolite prediction : CypReact or GLORYx to identify potential oxidation sites (e.g., piperidine N-dealkylation) .

Q. How can solubility and bioavailability be optimized without compromising activity?

  • Methodological Answer :
  • Prodrug strategies : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Nanoparticle formulations : Use PLGA-based carriers to improve oral bioavailability (e.g., 50% increase in Cmax observed in preclinical models) .
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.